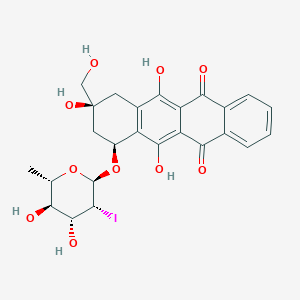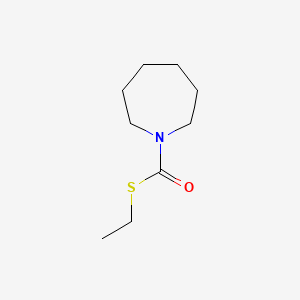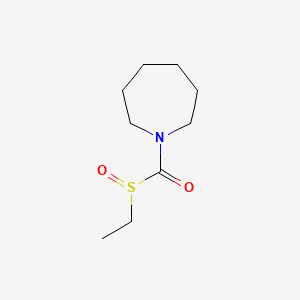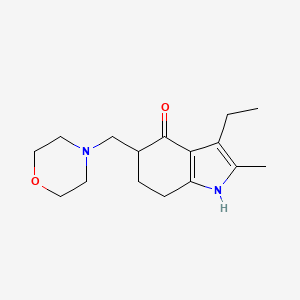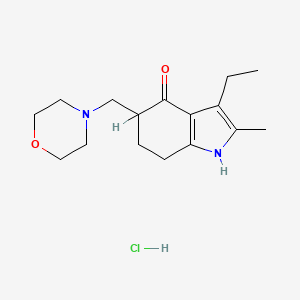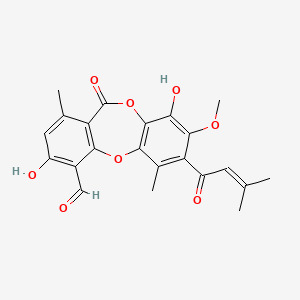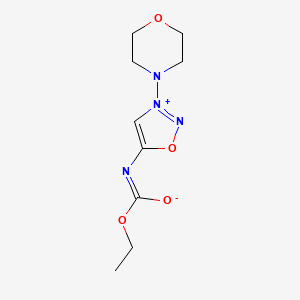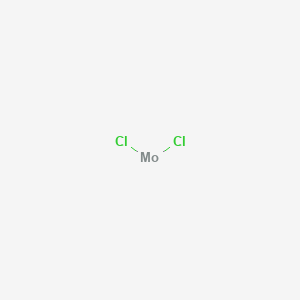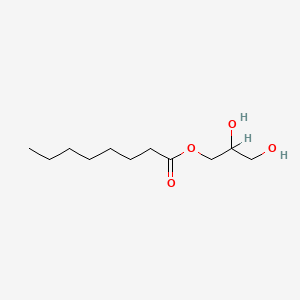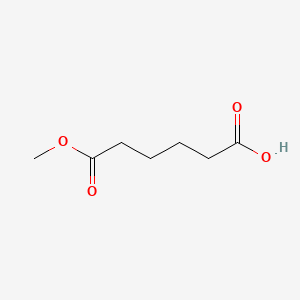![molecular formula C50H75N9O10S B1677475 (2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-(2-aminobutanoylamino)-5-decan-5-yloxy-4-methylsulfinyl-5-oxopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-phenylpropanoic acid CAS No. 132031-83-5](/img/structure/B1677475.png)
(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-(2-aminobutanoylamino)-5-decan-5-yloxy-4-methylsulfinyl-5-oxopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-phenylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Org-31433 is a synthetic analog of adrenocorticotropic hormone (ACTH) (4-9). It is a regulatory peptide with a molecular formula of C50H75N9O11S and a molecular weight of 1010.26. This compound is primarily used in scientific research due to its ability to mimic certain biological activities of ACTH .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Org-31433 involves the solid-phase peptide synthesis (SPPS) method. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is added to the chain.
Cleavage: The completed peptide is cleaved from the resin.
Industrial Production Methods: In industrial settings, the production of Org-31433 follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure consistency. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: Org-31433 primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions due to the presence of sulfur-containing amino acids.
Common Reagents and Conditions:
Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used.
Cleavage: Trifluoroacetic acid (TFA) is used to cleave the peptide from the resin.
Oxidation: Hydrogen peroxide can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) is used for reduction reactions.
Major Products: The major products formed from these reactions are the desired peptide sequences and their oxidized or reduced forms .
Wissenschaftliche Forschungsanwendungen
Org-31433 has a wide range of applications in scientific research:
Chemistry: It is used to study peptide synthesis and modification techniques.
Biology: Org-31433 is used to investigate the biological activities of ACTH analogs, including their effects on cell signaling pathways.
Medicine: Research on Org-31433 contributes to understanding the therapeutic potential of ACTH analogs in treating conditions such as cognitive disorders and neurodegenerative diseases.
Industry: The compound is used in the development of peptide-based drugs and therapeutic agents
Wirkmechanismus
Org-31433 exerts its effects by mimicking the biological activity of ACTH. It binds to melanocortin receptors, particularly the melanocortin 2 receptor (MC2R), which is involved in the regulation of cortisol production in the adrenal cortex. This binding activates the cyclic adenosine monophosphate (cAMP) signaling pathway, leading to various physiological responses .
Similar Compounds:
Semax: Another ACTH analog used for its neuroprotective and nootropic effects.
Ebiratid: An ACTH analog used in the treatment of cognitive disorders.
N-phenylacetyl-L-prolylglycine ethyl ester dipeptide (Noopept): A dipeptide with neuroprotective properties.
Uniqueness: Org-31433 is unique due to its specific sequence and structure, which allows it to selectively bind to melanocortin receptors and modulate their activity. This specificity makes it a valuable tool in research focused on understanding the role of ACTH and its analogs in various physiological processes .
Eigenschaften
CAS-Nummer |
132031-83-5 |
|---|---|
Molekularformel |
C50H75N9O10S |
Molekulargewicht |
994.3 g/mol |
IUPAC-Name |
(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-(2-aminobutanoylamino)-5-decan-5-yloxy-4-methylsulfinyl-5-oxopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C50H75N9O10S/c1-5-8-12-24-36(23-9-6-2)69-50(67)43(70(4)68)30-41(56-44(60)37(52)7-3)48(64)58-40(29-35-31-53-32-54-35)47(63)57-39(27-33-19-13-10-14-20-33)46(62)55-38(25-17-18-26-51)45(61)59-42(49(65)66)28-34-21-15-11-16-22-34/h10-11,13-16,19-22,31-32,35-43H,5-9,12,17-18,23-30,51-52H2,1-4H3,(H,55,62)(H,56,60)(H,57,63)(H,58,64)(H,59,61)(H,65,66)/t35?,36?,37?,38-,39+,40+,41+,42+,43?,70?/m1/s1 |
InChI-Schlüssel |
WRSKQNYFHKIVPM-LDOUIJQZSA-N |
Isomerische SMILES |
CCCCCC(CCCC)OC(=O)C(C[C@@H](C(=O)N[C@@H](CC1C=NC=N1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC)N)S(=O)C |
SMILES |
CCCCCC(CCCC)OC(=O)C(CC(C(=O)NC(CC1C=NC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC)N)S(=O)C |
Kanonische SMILES |
CCCCCC(CCCC)OC(=O)C(CC(C(=O)NC(CC1C=NC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC)N)S(=O)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Met-O2-Glu-His-Phe-D-Lys-Phe-O-(CH2)9-CH3 Org 31433 Org-31433 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



